Cas no 2094818-25-2 (2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide)
![2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/2094818-25-2x500.png)
2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide 化学的及び物理的性質
名前と識別子
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- AKOS033863841
- 5-methyl-2-methylsulfonyl-N-(2-thiophen-3-ylethyl)pyrimidine-4-carboxamide
- EN300-26601054
- 2094818-25-2
- 2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide
- Z2315861638
-
- インチ: 1S/C13H15N3O3S2/c1-9-7-15-13(21(2,18)19)16-11(9)12(17)14-5-3-10-4-6-20-8-10/h4,6-8H,3,5H2,1-2H3,(H,14,17)
- InChIKey: GFYWRORURQSAEF-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1=NC=C(C)C(C(NCCC2=CSC=C2)=O)=N1)(=O)=O
計算された属性
- せいみつぶんしりょう: 325.05548370g/mol
- どういたいしつりょう: 325.05548370g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 464
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 126Ų
2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26601054-0.05g |
2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide |
2094818-25-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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6. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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9. Back matter
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
2-methanesulfonyl-5-methyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamideに関する追加情報
2-Methanesulfonyl-5-Methyl-N-[2-(Thiophen-3-Yl)Ethyl]Pyrimidine-4-Carboxamide
The compound 2-Methanesulfonyl-5-Methyl-N-[2-(Thiophen-3-Yl)Ethyl]Pyrimidine-4-Carboxamide (CAS No: 2094818-25-2) is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyrimidine derivatives, which are well-known for their diverse biological activities and structural versatility. The molecule's structure incorporates a pyrimidine ring system, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This core structure is further substituted with a methanesulfonyl group at position 2, a methyl group at position 5, and an N-substituted side chain at position 4, which includes a thiophene moiety attached via an ethyl group.
The methanesulfonyl group (also known as a sulfonamide group) is a common functional group in organic chemistry, often used to enhance the stability and bioavailability of molecules. In this compound, it contributes to the overall polarity and hydrogen bonding capacity, which are critical for interactions within biological systems. The methyl group at position 5 adds steric bulk to the molecule, potentially influencing its pharmacokinetic properties such as absorption and distribution.
The N-[2-(thiophen-3-yl)ethyl] substituent introduces a thiophene ring into the molecule, which is a five-membered aromatic heterocycle containing one sulfur atom. Thiophene moieties are known for their electron-withdrawing properties and ability to participate in π–π interactions, making them valuable in drug design for improving molecular recognition and binding affinity. The ethyl chain connecting the thiophene ring to the pyrimidine core allows for additional conformational flexibility, which may enhance the molecule's ability to interact with target biomolecules.
Recent studies have highlighted the potential of pyrimidine derivatives like this compound in various therapeutic areas. For instance, research has shown that certain pyrimidine-based compounds exhibit antimicrobial activity, making them promising candidates for developing new antibiotics or antifungal agents. Additionally, these compounds have been explored for their potential in cancer therapy, particularly as inhibitors of key enzymes or signaling pathways involved in tumor growth and metastasis.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions, including nucleophilic substitution, condensation reactions, and coupling reactions. The synthesis typically involves the stepwise construction of the pyrimidine ring system followed by the introduction of the substituents at specific positions. The use of modern synthetic techniques, such as microwave-assisted synthesis or catalytic methods, can significantly enhance the efficiency and yield of these reactions.
The physical and chemical properties of this compound are also of great interest. Its molecular weight is approximately 416 g/mol, and it has a melting point in the range of 180–190°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.
From an environmental perspective, understanding the toxicological profile and biodegradation potential of this compound is crucial for its safe handling and disposal. Preliminary studies suggest that it has low acute toxicity; however, further research is needed to assess its long-term effects on ecosystems and human health.
In conclusion, 2-Methanesulfonyl-5-Methyl-N-[2-(Thiophen-3-Yl)Ethyl]Pyrimidine-4-Carboxamide (CAS No: 2094818-25-2) represents a fascinating example of how structural modifications can lead to molecules with diverse functional properties. Its unique combination of functional groups makes it a valuable tool in both academic research and industrial applications.
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